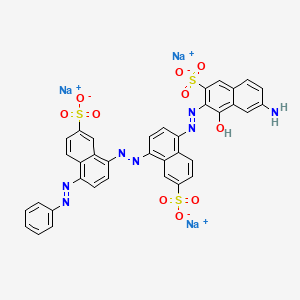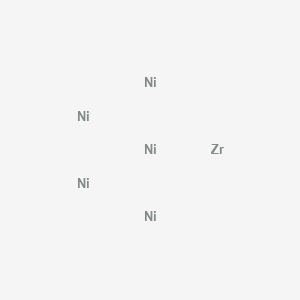
Nickel--zirconium (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-zirconium (5/1) is a compound consisting of nickel and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. Nickel-zirconium alloys are particularly noted for their high-temperature stability, corrosion resistance, and catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-zirconium (5/1) can be synthesized through various methods, including:
Hydrothermal Process: This involves the reaction of nickel and zirconium precursors under high temperature and pressure conditions in an aqueous solution.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods: In industrial settings, nickel-zirconium alloys are often produced through:
Melting and Casting: The metals are melted together and cast into the desired shape. This method is commonly used for producing bulk materials.
Powder Metallurgy: This involves mixing nickel and zirconium powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid piece.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-zirconium (5/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form nickel oxide and zirconium oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to produce pure nickel and zirconium metals.
Substitution: Nickel-zirconium can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions:
Oxidation: Typically carried out at high temperatures in the presence of oxygen or air.
Reduction: Often performed using hydrogen gas at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Pure nickel (Ni) and zirconium (Zr).
Substitution: Various substituted nickel or zirconium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nickel-zirconium (5/1) has a wide range of applications in scientific research, including:
Materials Science: The compound is used in the development of high-temperature and corrosion-resistant materials.
Energy Storage: The compound is investigated for its potential use in hydrogen storage and battery technologies.
Wirkmechanismus
The mechanism by which nickel-zirconium (5/1) exerts its effects depends on its application:
Vergleich Mit ähnlichen Verbindungen
- Nickel-Titanium (5/1)
- Nickel-Hafnium (5/1)
- Nickel-Aluminum (5/1)
Eigenschaften
CAS-Nummer |
12059-29-9 |
|---|---|
Molekularformel |
Ni5Zr |
Molekulargewicht |
384.69 g/mol |
IUPAC-Name |
nickel;zirconium |
InChI |
InChI=1S/5Ni.Zr |
InChI-Schlüssel |
XXBWIMAABZDULV-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



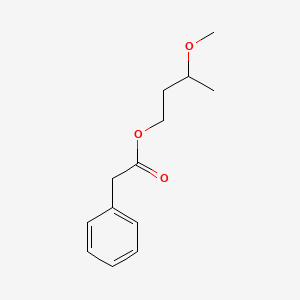
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
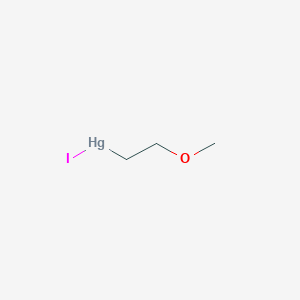


![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)


![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
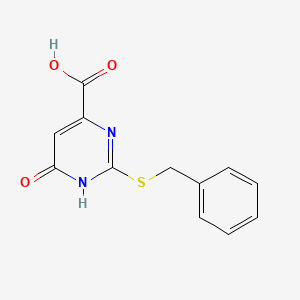

![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
